molecular formula C11H9NO3 B1299896 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid CAS No. 53242-70-9

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Cat. No. B1299896
CAS RN: 53242-70-9
M. Wt: 203.19 g/mol
InChI Key: RJOWHWZRBQBAMZ-UHFFFAOYSA-N
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Description

The compound "2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid" is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. It is characterized by the presence of a hydroxy group and a pyrrol-1-yl group attached to the benzene ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both electron-donating (hydroxy) and electron-withdrawing (carboxylic acid) groups.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of azo-benzoic acids, which are structurally related to "2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid," involves the use of precursors such as 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes . Although the exact synthesis of "2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid" is not detailed in the provided papers, similar synthetic routes may be applicable, involving condensation reactions and functional group transformations.

Molecular Structure Analysis

The molecular structure and geometry of compounds closely related to "2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid" have been optimized using computational methods such as the B3LYP density functional theory method with a 6-31G(d) basis set . These studies are crucial for understanding the electronic structure and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical behavior of azo-benzoic acids, which share some structural features with "2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid," includes acid-base dissociation and azo-hydrazone tautomerism . These reactions are dependent on the solvent composition and pH of the medium. By analogy, "2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid" may also exhibit interesting tautomeric equilibria and pH-dependent properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid" can be inferred from related compounds. For example, the organotin(IV) complexes of a pyrrol-1-yl benzoic acid derivative have been characterized by spectral studies, and their geometries have been deduced from solid and solution studies . These complexes have also been tested for biological activity, indicating the potential for "2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid" to form biologically active complexes.

Scientific Research Applications

Medicinal Chemistry

  • Summary of Application : Pyrrole, a component of “2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid”, is a resourceful small molecule in key medicinal hetero-aromatics . It is considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
  • Methods of Application : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .
  • Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Synthetic Chemistry

  • Summary of Application : “2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid” is used in the synthesis of 5-Hydroxy-1H-Pyrrol-2-(5H)-ones .
  • Methods of Application : The primary approaches include the condensation of α,β-diketones and acetamides, selective reduction followed by addition of an organometallic reagent to maleimides, oxidation of pyrrolinones, reaction of chalcones with isonitriles, coupling reaction between 2,3-allenamides and aryl iodide catalyzed by Pd(0), and ceric ammonium nitrate mediated oxidative 5-endocyclization of enamides .
  • Results or Outcomes : These methods have led to the preparation of 5-hydroxy-1H-pyrrol-2(5H)-ones .

Chemical Synthesis

  • Summary of Application : “2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid” is used in the synthesis of various chemical compounds .
  • Methods of Application : The specific methods of application can vary greatly depending on the desired end product. For example, it can be used in the synthesis of N′-(propan-2-ylidene)-4-(1H-2,5-dimethylpyrrol-1-yl)benzohydrazide .
  • Results or Outcomes : The outcomes of these syntheses are new chemical compounds with potential applications in various fields .

Chemical Synthesis

  • Summary of Application : “2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid” is used in the synthesis of various chemical compounds .
  • Methods of Application : The specific methods of application can vary greatly depending on the desired end product. For example, it can be used in the synthesis of N′-(propan-2-ylidene)-4-(1H-2,5-dimethylpyrrol-1-yl)benzohydrazide .
  • Results or Outcomes : The outcomes of these syntheses are new chemical compounds with potential applications in various fields .

Safety And Hazards

The compound is classified as an irritant, with hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-hydroxy-5-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-4-3-8(7-9(10)11(14)15)12-5-1-2-6-12/h1-7,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOWHWZRBQBAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357487
Record name 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

CAS RN

53242-70-9
Record name 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Sarwar, S Park, TT Dao, M Lee, A Ullah… - Solar Energy Materials …, 2020 - Elsevier
A scalable photoelectrochromic (PEC) glass which can be darkened on exposure to sunlight and return to its original clear state in the absence of sunlight without any expensive …
Number of citations: 20 www.sciencedirect.com
S Yadav, R Chandra, V Rai - Process Biochemistry, 2011 - Elsevier
Sucrose–aspartic acid Maillard product (SAA-MP) is the major colourant of distillery effluent as environmental pollutant due to its recalcitrant nature. Three potential manganese …
Number of citations: 41 www.sciencedirect.com

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